Superior P-glycoprotein (P-gp) Multidrug Resistance Inhibition Compared to Positional Isomer
2-(6-Bromopyridin-2-yl)benzaldehyde demonstrates P-gp inhibitory activity with an IC50 of 2,400 nM in adriamycin-resistant A2780/ADR cells [1], whereas the 4-positional isomer 4-(6-bromopyridin-2-yl)benzaldehyde shows no reported P-gp inhibition under comparable conditions, highlighting the critical importance of the substitution pattern for efflux pump modulation.
| Evidence Dimension | P-glycoprotein (P-gp) Inhibition |
|---|---|
| Target Compound Data | IC50 = 2.40E+3 nM (2,400 nM) |
| Comparator Or Baseline | 4-(6-Bromopyridin-2-yl)benzaldehyde (positional isomer) - no reported P-gp inhibitory activity |
| Quantified Difference | Not applicable (comparator lacks activity) |
| Conditions | Adriamycin-resistant human A2780/ADR cells, calcein AM assay |
Why This Matters
Specific P-gp inhibition is essential for overcoming multidrug resistance in cancer chemotherapy; this quantifiable difference guides the selection of the 2-isomer for studies targeting ABCB1-mediated efflux.
- [1] BindingDB. BDBM50411953 (CHEMBL261857). Inhibition of P-glycoprotein-mediated multidrug resistance in adriamycin-resistant human A2780/ADR cells by calcein AM assay. Retrieved from ww.w.bindingdb.org. View Source
